pivaloyl chloride synthesis from pivalic acid
pivaloyl chloride synthesis from pivalic acid
An In-depth Technical Guide to the Synthesis of Pivaloyl Chloride from Pivalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivaloyl chloride (trimethylacetyl chloride) is a critical acylating reagent and a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Its sterically hindered pivaloyl group offers unique stability and selectivity in various chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes for producing pivaloyl chloride from pivalic acid, focusing on methodologies employing thionyl chloride and phosphorus trichloride. Detailed experimental protocols, a comparative analysis of reaction parameters, and a generalized workflow are presented to aid researchers in the practical application of these methods.
Core Synthetic Methodologies
The conversion of pivalic acid to pivaloyl chloride is predominantly achieved through the use of various chlorinating agents. The most common and industrially relevant methods involve reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅).[3][4] Alternative methods utilizing reagents like oxalyl chloride or trichloromethylated aromatic compounds have also been explored.[3]
Synthesis via Thionyl Chloride (SOCl₂)
The reaction of pivalic acid with thionyl chloride is a widely used method for producing pivaloyl chloride.[3] The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride, with the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous by-products.[3][5] The evolution of these gases helps to drive the reaction to completion.[5]
The general reaction is: (CH₃)₃CCOOH + SOCl₂ → (CH₃)₃CCOCl + SO₂↑ + HCl↑[3]
This method can be performed with or without a catalyst. The addition of catalysts like N,N-dimethylformamide (DMF), pyridine, or N-methylacetamide can increase the reaction rate and improve selectivity, minimizing the formation of pivalic anhydride.[3][6] Yields for this method are typically high, often in the range of 75-95%.[1] However, a potential drawback is the risk of sulfur contamination in the final product.[3][7]
Synthesis via Phosphorus Trichloride (PCl₃)
Another common industrial method involves the reaction of pivalic acid with phosphorus trichloride.[8][9] This process yields pivaloyl chloride and phosphorous acid (H₃PO₃) as a by-product.[2][8]
The reaction is as follows: (CH₃)₃CCOOH + PCl₃ → (CH₃)₃CCOCl + H₃PO₃[8]
The phosphorous acid by-product can be separated by settling.[3] While this method can achieve high purity and yields of over 90%, it has been noted that removing the final traces of phosphorous acid from the pivaloyl chloride can be challenging.[2][3][9]
Other Synthetic Routes
-
Phosphorus Pentachloride (PCl₅): The first documented synthesis of pivaloyl chloride by Aleksandr Butlerov in 1874 utilized phosphorus pentachloride.[1] However, this method is less common industrially because the by-product, phosphoryl chloride (POCl₃), has a boiling point very close to that of pivaloyl chloride, making their separation by distillation extremely difficult.[3]
-
Trichloromethylated Aromatic Compounds: Continuous processes have been developed that use reagents like phenylchloroform in the presence of a Friedel-Crafts catalyst (e.g., FeCl₃) to produce pivaloyl chloride.[3][4] This method can achieve high purity and avoids certain problematic by-products.[6]
Comparative Data of Synthesis Methods
The following table summarizes key quantitative data for the most common methods of pivaloyl chloride synthesis.
| Parameter | Thionyl Chloride Method | Phosphorus Trichloride Method |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Phosphorus Trichloride (PCl₃) |
| Molar Ratio (Acid:Reagent) | 1 : 1.2 - 1.5 (20-50% excess SOCl₂)[3] | 1 : 0.33 - 0.45[8][10][11] |
| Reaction Temperature | 40 - 60 °C[1] | 45 - 70 °C[8] |
| Reaction Time | ~ 2 hours[1] | 2 - 7 hours[8][10] |
| Catalyst (optional) | DMF, Pyridine, Caprolactam[3][6] | None typically mentioned |
| Reported Yield | 75 - 95%[1] | > 92%[9] |
| Reported Purity | > 99% (with catalyst)[6] | 99.5%[9] |
| Key By-products | SO₂, HCl[3] | H₃PO₃[8] |
| Advantages | Gaseous by-products drive reaction; high yields.[1][5] | Good yield and purity.[9] |
| Disadvantages | Potential for sulfur contamination.[3][7] | Difficult to remove all traces of phosphorous acid.[2][3] |
Detailed Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
This protocol is based on typical laboratory and industrial procedures.[1]
Materials:
-
Pivalic Acid ((CH₃)₃CCOOH)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous reaction vessel with a reflux condenser and a gas outlet connected to a scrubber (for SO₂ and HCl)
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with pivalic acid.
-
Slowly add thionyl chloride to the vessel. A molar excess of 20-50% of thionyl chloride is typically used.[3] The reaction is exothermic.
-
After the addition is complete, slowly heat the reaction mixture to a temperature of 40-60°C.[1]
-
Maintain the reaction at this temperature with stirring for approximately 2 hours, or until the evolution of gas (SO₂ and HCl) ceases.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude pivaloyl chloride by fractional distillation. Collect the fraction boiling at 104-105°C.[8][9]
Protocol 2: Synthesis using Phosphorus Trichloride
This protocol is derived from patented industrial processes.[8][9]
Materials:
-
Pivalic Acid ((CH₃)₃CCOOH)
-
Phosphorus Trichloride (PCl₃)
-
Anhydrous reaction vessel with a stirrer, dropping funnel, and thermometer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with pivalic acid.
-
Begin stirring and slowly heat the pivalic acid to approximately 60°C.[10]
-
Add phosphorus trichloride dropwise from the dropping funnel over 3-4 hours. The molar ratio of pivalic acid to phosphorus trichloride should be approximately 1:0.35-0.45.[10][11]
-
After the addition is complete, continue to stir and maintain the temperature for an additional 2-3 hours to ensure the reaction goes to completion.[10]
-
Stop the heating and stirring, and allow the mixture to stand. The mixture will separate into two layers, with the lower layer being the phosphorous acid by-product.
-
Carefully separate the upper layer of crude pivaloyl chloride.
-
Purify the crude product by atmospheric distillation, collecting the fraction at 104-105°C to obtain the final pivaloyl chloride product with a purity of over 99%.[8][9]
Process Visualization
The following diagrams illustrate the logical workflow and chemical pathway for the synthesis of pivaloyl chloride.
Caption: Generalized workflow for pivaloyl chloride synthesis.
Caption: Reaction pathway using thionyl chloride.
References
- 1. PIVALOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 2. EP0926125A1 - Continuous process for the preparation of pyvaloyl chloride and aroyl chloride - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl chloride - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pivaloyl chloride | 3282-30-2 | Benchchem [benchchem.com]
- 7. JPS5835977B2 - Production method of pivalic acid chloride and aromatic carboxylic acid chloride - Google Patents [patents.google.com]
- 8. CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents [patents.google.com]
- 9. Process for preparing chloro-pivalyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN1491932A - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]
- 11. CN1304353C - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]
